benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid
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Overview
Description
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of benzyl (2S)-azetidine-2-carboxylate and trifluoroacetic acid. Benzyl (2S)-azetidine-2-carboxylate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-azetidine-2-carboxylate typically involves the protection of the azetidine nitrogen using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting benzyl-protected azetidine is then reacted with trifluoroacetic acid to yield the final compound.
Industrial Production Methods
Industrial production of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the benzyl group or the azetidine ring.
Substitution: Substituted benzyl or azetidine derivatives.
Scientific Research Applications
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid can act as a catalyst or reagent in various chemical transformations, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-azetidine-2-carboxylate: Lacks the trifluoroacetic acid component.
Trifluoroacetic acid: Lacks the benzyl (2S)-azetidine-2-carboxylate component.
Benzyl (2S)-azetidine-2-carboxylate; hydrochloric acid: Similar structure but with hydrochloric acid instead of trifluoroacetic acid.
Uniqueness
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
Benzyl(2S)-azetidine-2-carboxylate, trifluoroacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its azetidine ring structure, which contributes to its interaction with various biological targets.
The biological activity of benzyl(2S)-azetidine-2-carboxylate, trifluoroacetic acid primarily involves its interaction with specific molecular targets. The azetidine ring can engage with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid serves as a catalyst or reagent in chemical transformations, facilitating the formation of desired products.
Biological Activity Overview
Recent studies have explored the biological effects of azetidine derivatives, including their potential roles in anti-inflammatory and anticancer activities. The following sections detail specific findings regarding the biological activity of benzyl(2S)-azetidine-2-carboxylate.
1. Anti-inflammatory Properties
Research indicates that azetidine derivatives can influence pro-inflammatory pathways. For instance, L-Azetidine-2-carboxylic acid (AZE), a related compound, has been shown to affect cell morphology, viability, and nitric oxide (NO) release in murine BV2 microglial cells. The exposure to AZE resulted in altered expression of pro-inflammatory markers such as IL-6 and Arg1 .
2. Anticancer Activity
The anticancer potential of azetidine derivatives has also been investigated. A study evaluating various azetidinic compounds demonstrated that certain derivatives exhibit cytotoxic effects in cancer cell lines, notably through apoptosis induction. One specific derivative showed selectivity towards neoplastic cells and was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis .
Case Studies
Several case studies highlight the biological activity of benzyl(2S)-azetidine-2-carboxylate:
-
Case Study 1: Anti-inflammatory Effects
A study focused on the impact of AZE on microglial cells revealed significant changes in gene expression related to inflammatory responses. The treatment led to increased levels of pro-inflammatory cytokines and alterations in apoptosis-related proteins Bcl2 and BAX . -
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxicity of azetidinic derivatives on SiHa (cervical cancer) and B16F10 (melanoma) cell lines. The findings indicated that certain compounds induced apoptosis through caspase activation and affected cell cycle regulation .
Data Tables
Study | Compound | Cell Line | Effect | Mechanism |
---|---|---|---|---|
Study 1 | AZE | BV2 | Pro-inflammatory response | Increased IL-6, Arg1 expression |
Study 2 | Azetidinic Derivative | SiHa/B16F10 | Cytotoxicity | Induction of apoptosis via caspase activation |
Properties
Molecular Formula |
C13H14F3NO4 |
---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
benzyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7)/t10-;/m0./s1 |
InChI Key |
BUPXEOPTBZDZTF-PPHPATTJSA-N |
Isomeric SMILES |
C1CN[C@@H]1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNC1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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